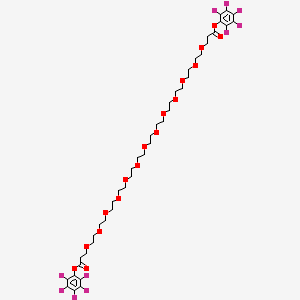
Bis-PEG13-PFP ester
概要
説明
Bis-PEG13-PFP ester is a compound used primarily as a polyethylene glycol (PEG)-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . The compound contains two activated pentafluorophenyl (PFP) ester moieties, which can react with amine groups to form amide bonds .
作用機序
Target of Action
The primary target of Bis-PEG13-PFP ester is the E3 ubiquitin ligase and the target protein . The compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which contain two different ligands connected by a linker .
Mode of Action
This compound, as a PEG-based PROTAC linker, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two activated PFP ester moieties that can react with amine groups to form amide bonds .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs, like this compound, utilize this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins within the cell . This can lead to changes in cellular function depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds or conditions within the cell that may interfere with the ubiquitin-proteasome system.
生化学分析
Biochemical Properties
Bis-PEG13-PFP ester interacts with amine groups to form amide bonds . The PFP esters in this compound are less susceptible to undergo hydrolysis compared to other amine reactive groups . This property makes it a stable and reliable linker in biochemical reactions .
Cellular Effects
As a PEG-based linker for PROTACs, it plays a crucial role in selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amine groups to form amide bonds . This reaction is facilitated by the activated PFP ester moieties present in the compound . The PFP esters are less susceptible to hydrolysis, making them more stable compared to other amine reactive groups .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and less susceptible to hydrolysis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Bis-PEG13-PFP ester involves the reaction of polyethylene glycol (PEG) with pentafluorophenyl (PFP) esters. The PEG chain is typically linear and consists of 13 ethylene glycol units. The reaction conditions often involve dissolving the PEG in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and then adding the PFP ester . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions: Bis-PEG13-PFP ester primarily undergoes substitution reactions, where the PFP ester groups react with primary or secondary amines to form stable amide bonds . This reaction is less susceptible to hydrolysis compared to other amine-reactive groups, making it highly efficient.
Common Reagents and Conditions: The common reagents used in reactions involving this compound include primary or secondary amines. The reactions are typically carried out in organic solvents such as DMSO or DMF, under anhydrous conditions to prevent hydrolysis .
Major Products Formed: The major products formed from reactions involving this compound are amide-linked conjugates. These conjugates are often used in the synthesis of PROTACs, where they link two different ligands to form a molecule capable of inducing targeted protein degradation .
科学的研究の応用
Bis-PEG13-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a linker in the synthesis of complex molecules, including PROTACs. It enables the formation of stable amide bonds between different molecular entities, facilitating the creation of multifunctional compounds .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade target proteins. This has significant implications for studying protein function and for developing targeted therapies .
Medicine: In medicine, PROTACs synthesized using this compound are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders. By inducing the degradation of disease-causing proteins, these compounds offer a novel approach to treatment .
Industry: In industrial applications, this compound is used in the production of bioconjugates and other complex molecules. Its ability to form stable amide bonds makes it valuable for creating high-performance materials and pharmaceuticals .
類似化合物との比較
Similar Compounds:
- Bis-dPEG9-PFP ester
- Bis-dPEG5-PFP ester
- Bis-dPEG13-NHS ester
- m-dPEG13-TFP ester
Uniqueness: Compared to similar compounds, Bis-PEG13-PFP ester offers a longer PEG chain, which can provide greater flexibility and solubility in aqueous media. Additionally, the PFP ester groups are more reactive to amines and more stable to hydrolysis compared to NHS esters, making this compound a highly efficient linker for bioconjugation and PROTAC synthesis .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRAPHRYVGETKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56F10O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1022.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


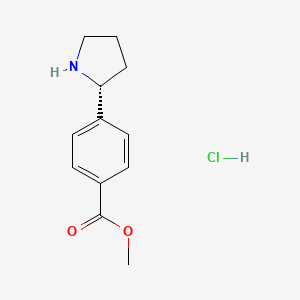
![methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B3100989.png)
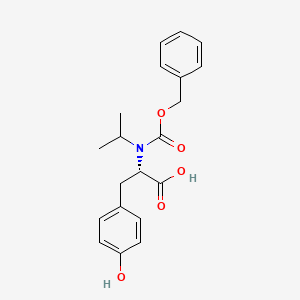
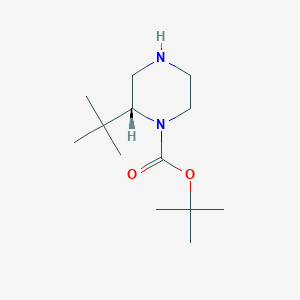

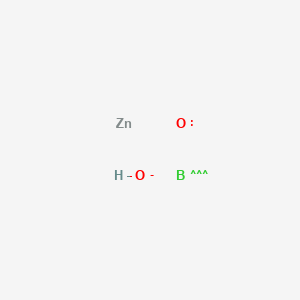
![3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3101014.png)
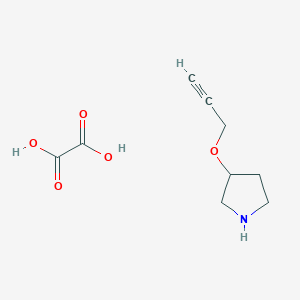
![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B3101030.png)
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3101037.png)
![7-Chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B3101043.png)
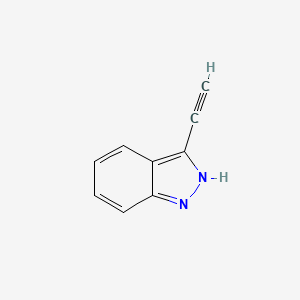
![1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B3101065.png)
![6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B3101072.png)
